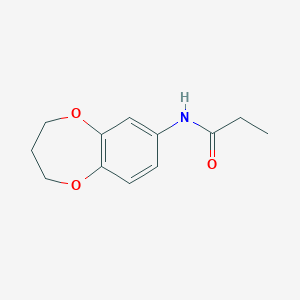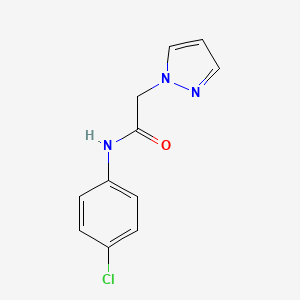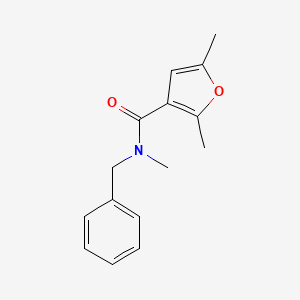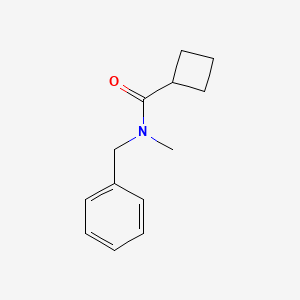
N-benzyl-N-methylcyclobutanecarboxamide
Vue d'ensemble
Description
N-benzyl-N-methylcyclobutanecarboxamide, also known as BZM, is a chemical compound that has been widely used in scientific research due to its unique properties. BZM is a cyclic amide that is structurally similar to other compounds such as lidocaine and procaine, which are commonly used as local anesthetics. However, BZM has been found to have a distinct mechanism of action and a range of potential applications in the field of biomedical research.
Applications De Recherche Scientifique
NK1-Receptor Antagonists : N-benzylcarboxamide derivatives demonstrate significant activity as NK1-receptor antagonists. The study by Ishichi, Ikeura, and Natsugari (2004) highlights their synthesis and the influence of atropisomer chirality on NK1-receptor recognition (Ishichi, Ikeura, & Natsugari, 2004).
Prodrug Forms for Amides : Kahns and Bundgaard (1991) investigated N-acyl and N-alkoxycarbonyl derivatives of benzamide for their suitability as prodrugs, highlighting the enzymatic hydrolysis and stability of these compounds (Kahns & Bundgaard, 1991).
Antiarrhythmic Activity : Research by Banitt, Bronn, Coyne, and Schmid (1977) on benzamides with heterocyclic amide side chains, including N-benzyl-N-methylcyclobutanecarboxamide derivatives, revealed their potential in oral antiarrhythmic applications (Banitt, Bronn, Coyne, & Schmid, 1977).
Androgen Receptor Antagonists : Wakabayashi, Imai, Miyachi, Hashimoto, and Tanatani (2008) designed and synthesized various 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor antagonists, utilizing bulky N-alkyl groups like benzyl for enhanced binding affinity (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
Neuroleptic Agents : Research by Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) explored benzamides of N,N-disubstituted ethylenediamines, including N-benzyl-N-methylcyclobutanecarboxamide derivatives, as potential neuroleptics (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antipsychotic Agents : Norman, Navas, Thompson, and Rigdon (1996) synthesized heterocyclic analogues of carboxamides, including N-benzyl-N-methylcyclobutanecarboxamide derivatives, to evaluate their potential as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Propriétés
IUPAC Name |
N-benzyl-N-methylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(13(15)12-8-5-9-12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGCYIBDXXQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylcyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
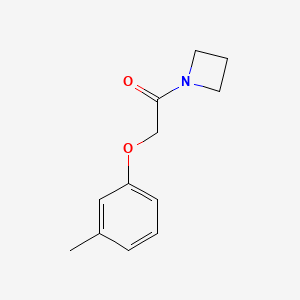
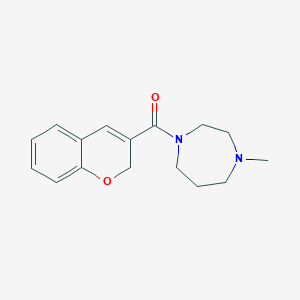

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
